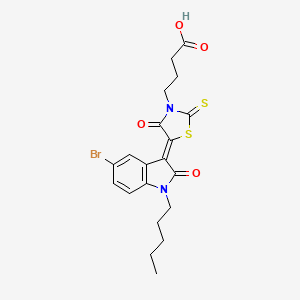

4-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Beschreibung

Chemical Structure: The compound features a 5-bromo-2-oxo-1-pentylindolin-3-ylidene core conjugated to a 4-oxo-2-thioxothiazolidin-3-yl moiety, with a butanoic acid side chain. Its molecular formula is C₂₀H₂₁BrN₂O₄S₂, with a molecular weight of 497.43 g/mol and CAS number 618076-99-6 .

Eigenschaften

CAS-Nummer |

618076-99-6 |

|---|---|

Molekularformel |

C20H21BrN2O4S2 |

Molekulargewicht |

497.4 g/mol |

IUPAC-Name |

4-[(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |

InChI |

InChI=1S/C20H21BrN2O4S2/c1-2-3-4-9-22-14-8-7-12(21)11-13(14)16(18(22)26)17-19(27)23(20(28)29-17)10-5-6-15(24)25/h7-8,11H,2-6,9-10H2,1H3,(H,24,25)/b17-16- |

InChI-Schlüssel |

IMBJNQHZDZZQMN-MSUUIHNZSA-N |

Isomerische SMILES |

CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCCC(=O)O)/C1=O |

Kanonische SMILES |

CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCCC(=O)O)C1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(5-(5-Brom-2-oxo-1-pentylindolin-3-yliden)-4-oxo-2-thioxothiazolidin-3-yl)butansäure beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Bromierung von Indolinon, gefolgt von der Bildung des Thioxothiazolidinon-Rings durch Cyclisierungsreaktionen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst die Kontrolle von Temperatur, Druck und die Verwendung von Katalysatoren, um die Reaktionen zu erleichtern. Der Prozess kann auch Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um das gewünschte Produkt zu isolieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(5-(5-Brom-2-oxo-1-pentylindolin-3-yliden)-4-oxo-2-thioxothiazolidin-3-yl)butansäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.

Substitution: Das Bromatom im Indolinon-Rest kann durch andere Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu ermöglichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation Carbonsäuren oder Ketone ergeben, während Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It acts as a BCL6 inhibitor, which is crucial for the survival of certain cancer cells. The inhibition of BCL6 can lead to apoptosis in malignant cells, making this compound a candidate for targeted cancer therapies. A study demonstrated that derivatives of this compound showed enhanced cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in drug development .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been studied for its anti-inflammatory effects. In vitro assays revealed that it can significantly reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Potential Drug Development

The unique structure of 4-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid makes it a valuable scaffold for developing new therapeutic agents. Its ability to modulate specific biological pathways can be harnessed to create drugs targeting conditions such as cancer and chronic inflammation.

Case Studies

- Case Study on BCL6 Inhibition : A recent study investigated the efficacy of this compound in inhibiting BCL6 in diffuse large B-cell lymphoma (DLBCL). The results showed a significant decrease in tumor growth in xenograft models treated with the compound compared to controls .

- Anti-inflammatory Study : Another study focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The treatment group exhibited reduced swelling and joint destruction compared to untreated animals, highlighting its therapeutic potential .

Wirkmechanismus

The mechanism of action of 4-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets. The brominated indolinone moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thioxothiazolidinone ring can also play a role in binding to proteins or other biomolecules, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Analogues

4-(5-(4-Bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

- Structure: Replaces the indolinone ring with a 4-bromobenzylidene group.

- Key Data: CAS 17385-98-7, molecular formula C₁₄H₁₂BrNO₃S₂ .

- Differences: Lacks the indolinone ring, reducing steric hindrance. The bromine is on the benzylidene group instead of an indole, altering electronic properties. Shorter side chain (butanoic acid retained).

4-[(5Z)-5-[(4-Prop-2-enoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

- Structure: Features a propenoxyphenyl substituent on the thiazolidinone ring.

- Key Data : CAS 641997-85-5 .

- Enhanced solubility due to the ether linkage compared to the target compound’s pentyl chain.

Indolinone-Based Analogues

4-{5-[(3Z)-1-[(2-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid

- Structure: Substitutes 5-bromoindolinone with a 2-chlorobenzylindolinone.

- Key Data : CAS 519012-01-2 .

- Differences: Chlorine vs. bromine: Lower molecular weight and reduced electronegativity.

4-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

- Structure : Replaces the pentyl and bromo groups with a methyl group.

- Key Data : Fluorochem catalog entry .

- Differences :

- Methyl group reduces lipophilicity, likely decreasing cell membrane permeability.

- Absence of bromine may reduce reactivity in electrophilic environments.

Functional Group Variations

2-(4-Oxo-2-thioxothiazolidin-3-yl)propionic acid (3a)

- Structure: Propionic acid side chain instead of butanoic acid.

- Key Data : Mp 148–151°C, yield 64% .

- Differences: Shorter chain reduces solubility in polar solvents. Lower molecular weight (C₆H₇NO₃S₂) may limit pharmacokinetic retention.

(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (13c)

- Structure: Incorporates a pyrazole ring and phenylpropanoic acid.

- Key Data : Mp 122–124°C, IR peaks at 1702 cm⁻¹ (C=O) .

- Differences :

- Pyrazole ring introduces additional hydrogen-bonding sites.

- Methoxy group enhances electron-donating effects, altering reactivity.

Physicochemical Properties and Solubility

- Solubility Trends: Longer carboxylic acid chains (e.g., butanoic acid) improve aqueous solubility compared to shorter chains (e.g., propionic acid) .

- Lipophilicity : The pentyl chain in the target compound increases logP, favoring passive diffusion across biological membranes .

Biologische Aktivität

4-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, identified by CAS No. 618076-99-6, is a novel compound with a complex structure that combines elements of indoline, thiazolidine, and butanoic acid. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of medicinal chemistry and drug development.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 497.43 g/mol. The structure features a bromine atom, which may influence its biological interactions. The integration of thiazolidine and indoline moieties suggests potential for diverse biological activity, including anti-inflammatory and anticancer properties.

Biological Activity Overview

Research on the biological activity of this compound is still emerging. However, preliminary studies indicate several promising areas:

- Anticancer Activity : Compounds containing thiazolidine rings have been noted for their ability to inhibit cancer cell proliferation. The presence of the indoline moiety in this compound suggests potential interactions with cellular pathways involved in tumor growth regulation.

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

- Enzyme Inhibition : The bromine substituent may enhance the compound's ability to interact with specific enzymes, potentially leading to inhibition of metabolic pathways critical in disease states.

Table 1: Related Compounds and Their Biological Activities

| Compound Name | Structure | Notable Activities |

|---|---|---|

| 5-Bromo-2-oxoindole | Structure | Anticancer, anti-inflammatory |

| Thiazolidinediones | Structure | Antidiabetic, anticancer |

| Indole derivatives | Structure | Neuroprotective, anticancer |

Research Insights

- Anticancer Mechanisms : Studies have shown that thiazolidine derivatives can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation . The structural similarity of our compound to these derivatives suggests it may exhibit similar mechanisms.

- Inflammation Modulation : Research on related brominated compounds indicates they can inhibit NF-kB signaling pathways, which are crucial in inflammation . This activity could be relevant for therapeutic applications in chronic inflammatory diseases.

- Metabolic Pathway Influence : Investigations into enzyme interactions reveal that brominated compounds can alter metabolic processes by acting as enzyme inhibitors or substrates . This aspect warrants further exploration for potential drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.